molecular formula C10H11NO2 B3143492 1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid CAS No. 526219-52-3

1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid

Cat. No.: B3143492
CAS No.: 526219-52-3
M. Wt: 177.2 g/mol
InChI Key: CQNSOIKACZHLHP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid is a heterocyclic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, derivatives of this compound have been shown to act as antagonists of the αIIbβ3 integrin, a protein involved in platelet aggregation . This interaction inhibits the binding of fibrinogen to the integrin, thereby preventing platelet aggregation and thrombus formation. Additionally, this compound has been found to interact with various enzymes involved in metabolic pathways, modulating their activity and affecting overall metabolic flux .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, this compound has been reported to alter the expression of genes involved in inflammatory responses, suggesting its potential role in modulating immune function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exert beneficial effects, such as anti-inflammatory and neuroprotective activities . High doses of this compound can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage range for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can modulate the activity of enzymes involved in amino acid metabolism, affecting the levels of key metabolites and overall metabolic flux . Additionally, this compound has been shown to influence the activity of enzymes involved in the biosynthesis of neurotransmitters, suggesting its potential role in modulating neurotransmitter levels and neuronal function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs), facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by factors such as targeting signals and post-translational modifications, which direct it to specific compartments or organelles . The localization of this compound within different cellular compartments can modulate its interactions with biomolecules and its overall biological activity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern and its ability to act as a versatile building block in organic synthesis. Its distinct structure allows for the formation of a wide range of derivatives with diverse biological activities .

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid (THIQ-7-CA) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of THIQ-7-CA, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Overview of 1,2,3,4-Tetrahydroisoquinoline Derivatives

THIQ derivatives are a class of compounds derived from isoquinoline alkaloids, known for their wide range of biological activities including anticancer, anti-inflammatory, and neuroprotective effects. The structural diversity of THIQs allows for the modification of their pharmacological properties through various synthetic approaches.

Biological Activities

1. Anticancer Properties

Research indicates that THIQ derivatives exhibit promising anticancer activity. A study reported that certain substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives demonstrated significant binding affinity to Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis in cancer cells. The lead compound showed a Ki value of 5.2 µM against Bcl-2 and induced apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .

2. Metabolic Effects

Another notable derivative, KY-021 (a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), was identified as a potent PPAR gamma agonist with an EC50 of 11.8 nM. This compound effectively reduced plasma glucose and triglyceride levels in diabetic mouse models . These findings suggest its potential utility in treating metabolic disorders like diabetes.

3. Neuroprotective Effects

THIQ derivatives have been investigated for their neuroprotective properties. For instance, compounds derived from THIQ have shown efficacy in inhibiting catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters like dopamine. This inhibition is particularly relevant for conditions such as Parkinson’s disease .

The mechanisms through which THIQ derivatives exert their biological effects include:

  • Apoptosis Induction : By binding to anti-apoptotic proteins such as Bcl-2 and Mcl-1, THIQ compounds can promote programmed cell death in cancer cells.
  • PPAR Activation : Activation of PPAR gamma by specific THIQ derivatives leads to improved insulin sensitivity and lipid metabolism.
  • Enzyme Inhibition : Inhibition of enzymes like COMT suggests potential applications in neurodegenerative diseases by enhancing the availability of neurotransmitters.

Case Study 1: Anticancer Activity

A series of novel 1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated for their anticancer activity. The study highlighted that specific modifications to the THIQ structure enhanced binding affinity to target proteins involved in apoptosis regulation .

Case Study 2: Metabolic Regulation

In animal models, KY-021 significantly improved metabolic parameters by activating PPAR gamma pathways. It reduced triglyceride levels and improved glucose tolerance without notable toxicity over extended periods .

Data Table: Summary of Biological Activities

Compound NameActivity TypeMechanismReference
THIQ-3-CAAnticancerBcl-2/Mcl-1 inhibition
KY-021Metabolic regulationPPAR gamma activation
THIQ DerivativeNeuroprotectionCOMT inhibition

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-2,5,11H,3-4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNSOIKACZHLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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